2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring and a mesityl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide are largely determined by the thiazole ring structure and the substituents attached to it . The thiazole ring can interact with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reactions
Cellular Effects
Thiazole derivatives have been shown to exhibit antimicrobial activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to interact with various targets, inducing biological effects . These interactions may involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Mesityl Group: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and an appropriate catalyst.
Chlorination of the Benzamide Ring: The benzamide ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or ethers can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Reduction Products: Dihydrothiazoles are formed upon reduction.
Scientific Research Applications
2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer. It is also being investigated for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
2,4-Dichlorobenzamide: Lacks the thiazole ring and mesityl group, resulting in different biological activities.
N-(4-Mesitylthiazol-2-yl)benzamide: Lacks the chlorine substituents, which may affect its potency and spectrum of activity.
2,4-Dichloro-N-(4-phenylthiazol-2-yl)benzamide: Contains a phenyl group instead of a mesityl group, which can influence its solubility and interaction with biological targets
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-10-6-11(2)17(12(3)7-10)16-9-25-19(22-16)23-18(24)14-5-4-13(20)8-15(14)21/h4-9H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTVROWSHFUEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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